molecular formula C23H21NO3 B12769389 N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester CAS No. 83529-25-3

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester

Cat. No.: B12769389
CAS No.: 83529-25-3
M. Wt: 359.4 g/mol
InChI Key: CWJMSZJUALDYRD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

The compound’s systematic IUPAC name, N-phenyl-N-(phenylacetyl)aminophenylacetic acid methyl ester, reflects its intricate architecture. Breaking down the name:

  • N-phenyl : A phenyl group (-C₆H₅) attached to a nitrogen atom.
  • N-(phenylacetyl) : A phenylacetyl group (C₆H₅CO-) bonded to the same nitrogen.
  • Aminophenylacetic acid : A phenylacetic acid derivative (C₆H₅CH₂COOH) with an amino group (-NH₂) substituted on the benzene ring.
  • Methyl ester : The carboxylic acid group (-COOH) of phenylacetic acid is esterified with methanol (-OCH₃).

Molecular Formula and Weight

The molecular formula is inferred as C₂₄H₂₂N₂O₃ , derived by summing the constituents:

  • Phenyl groups (2 × C₆H₅): C₁₂H₁₀
  • Phenylacetyl group (C₈H₇O): C₈H₇O
  • Aminophenylacetic acid (C₈H₇NO₂): C₈H₇NO₂
  • Methyl ester (CH₃O): CH₃O
    Combined: C₂₄H₂₂N₂O₃ (molecular weight ≈ 386.45 g/mol).

Structural Features

The compound likely adopts a planar conformation due to aromatic stacking between phenyl rings, with the ester group introducing polarity. Spectroscopic data for analogous compounds, such as methyl phenylacetate (C₉H₁₀O₂), show characteristic infrared (IR) peaks at 1740 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl ester (δ ~3.6 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm, multiplet).

Historical Context and Discovery Timeline

The synthesis of N-phenyl-N-phenylacetylaminophenylacetic acid methyl ester is rooted in advancements in peptide mimetics and esterification chemistry. While no direct historical records exist for this compound, its structural motifs align with mid-20th-century efforts to develop aromatic amides for pharmaceutical applications. For example:

  • Phenylacetylated glycine derivatives (e.g., methyl N-(phenylacetyl)glycinate, CID 78914) were first reported in the 1960s as intermediates in antibiotic synthesis.
  • Methyl phenylacetate (CID 7559), a simpler analog, has been studied since the early 1900s for its role in flavor chemistry.

The compound’s design likely emerged from late-20th-century research into hybrid molecules combining aromatic amides and esters, aimed at enhancing metabolic stability in drug candidates.

Nomenclature and IUPAC Classification

The IUPAC name follows substitutive nomenclature rules:

  • Parent structure : Phenylacetic acid (benzene ring with a CH₂COOH group).
  • Substituents :
    • N-phenyl : A phenyl group attached to the nitrogen of the amino group.
    • N-(phenylacetyl) : A phenylacetyl group bonded to the same nitrogen.
  • Esterification : The carboxylic acid is converted to a methyl ester.

Alternative Names and Synonyms

  • Methyl N-phenyl-N-(phenylacetyl)aminophenylacetate
  • N-Phenyl-N-(2-phenylacetyl)amino benzeneacetic acid methyl ester

Comparison to Related Compounds

Compound Name Key Structural Differences Reference
Methyl phenylacetate Lacks the N-phenyl and N-phenylacetyl groups
Methyl N-(phenylacetyl)glycinate Glycine backbone instead of phenylacetic acid
Phenylacetylamino benzoic esters Benzoic acid core instead of phenylacetic acid

Properties

CAS No.

83529-25-3

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate

InChI

InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3

InChI Key

CWJMSZJUALDYRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Esterification via Quaternary Ammonium or Pyridinium Salts

A patented process describes the preparation of substituted phenylacetic acid esters by reacting quaternary ammonium or pyridinium salts of benzyl halides with substituted phenylacetic acids in inert solvents such as dimethylformamide, acetone, toluene, or chlorobenzene. Heating is applied to accelerate the reaction. The phenylacetic acid can be used as the free acid or as its alkali metal salt (e.g., sodium or potassium salt) to facilitate anion exchange and improve reaction efficiency. This method is advantageous for industrial scale due to high yields and manageable reaction conditions.

Key reaction conditions:

Parameter Details
Reactants Quaternary ammonium salt of benzyl halide and substituted phenylacetic acid or its salt
Solvents Dimethylformamide, acetone, toluene, chlorobenzene, etc.
Temperature Elevated, typically reflux or controlled heating
Acid/base form Free acid or alkali metal salt of phenylacetic acid
Advantages High yield, industrial scalability, manageable by-products

Alkylation of N-Methoxyacetyl Anilines with Methyl Halopropionates

Another method involves alkylation of N-methoxyacetyl-2,6-dialkylanilines with methyl DL-halopropionates in the presence of alkaline metal alkoxides (e.g., sodium methoxide). The reaction is carried out in aromatic or cycloaliphatic solvents such as benzene, toluene, or xylene at temperatures ranging from 80°C to 150°C. This process avoids the use of acid-binding agents, reducing side reactions and improving product purity. The alkylation is typically performed at 25–35°C after initial formation of the alkoxide salt.

Key reaction conditions:

Parameter Details
Reactants N-methoxyacetyl-2,6-dialkylaniline, methyl DL-halopropionate, alkaline metal alkoxide
Solvents Benzene, toluene, xylene, methylcyclohexane
Temperature 80–150°C for alkoxide formation; 25–35°C for alkylation
Advantages High yield, high purity, environmentally friendlier

Hydrolysis of Methylbenzyl Cyanide to Methylphenylacetic Acid

The preparation of methylphenylacetic acid, a key intermediate, can be achieved by hydrolysis of methylbenzyl cyanide derivatives in sulfuric acid solution. The process involves:

  • Acid hydrolysis at 90–150°C with 30–70% sulfuric acid under reflux
  • Neutralization with alkali (NaOH, KOH, or sodium carbonate)
  • Acidification to precipitate the acid product
  • Washing and drying to obtain pure methylphenylacetic acid

This method is industrially favored due to its simplicity, stability, and relatively high yield (75–85%). Acid hydrolysis is preferred over alkaline hydrolysis because it produces fewer polymeric impurities and shorter production cycles.

Key reaction conditions:

Parameter Details
Reactants Methylbenzyl cyanide derivatives (o-, m-, p-)
Acid concentration 30–70% H2SO4
Temperature 90–150°C
Neutralization agent NaOH, KOH, or Na2CO3
Yield 75–85%
Advantages Simple, stable, suitable for industrial scale
Method Key Features Advantages Limitations
Quaternary ammonium salt esterification Uses benzyl halide salts and phenylacetic acid High yield, industrial scalability Requires careful control of by-products
Alkylation of N-methoxyacetyl anilines Alkylation with methyl halopropionates in alkoxide medium High purity, environmentally friendly Requires handling of alkoxides and halides
Acid hydrolysis of methylbenzyl cyanide Hydrolysis in sulfuric acid, neutralization, acidification Simple, stable, high yield Requires strong acid and temperature control
  • The esterification via quaternary ammonium salts allows for efficient synthesis of phenylacetic acid esters with good control over reaction parameters and manageable by-products, making it suitable for large-scale production.

  • The alkylation method using methyl DL-halopropionates and alkaline metal alkoxides provides a cleaner reaction profile without the need for acid-binding agents, reducing environmental impact and improving product purity.

  • Hydrolysis of methylbenzyl cyanide is a well-established route to methylphenylacetic acid, a crucial intermediate. Acid hydrolysis is preferred industrially due to higher yields and easier impurity management compared to alkaline hydrolysis.

  • The choice of solvents, temperature, and stoichiometry critically affects the yield and purity of the final product. Aromatic solvents such as toluene and xylene are commonly used for their inertness and boiling points suitable for reflux conditions.

  • Purification steps often involve neutralization, filtration, activated carbon decolorization, and recrystallization to achieve the desired purity.

The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves sophisticated organic synthesis techniques combining esterification, acylation, and alkylation. Industrially viable methods include esterification using quaternary ammonium salts, alkylation of N-methoxyacetyl anilines, and hydrolysis of methylbenzyl cyanide to key intermediates. Each method offers distinct advantages in terms of yield, purity, environmental impact, and scalability. Careful optimization of reaction conditions and purification protocols is essential to produce this compound efficiently and with high quality.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have investigated the anticancer potential of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis via caspase activation
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)10ROS generation

Case Study : In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Material Science Applications

1. Polymer Development

This compound is being investigated for its potential use in developing novel polymers and coatings. Its unique chemical structure allows for enhanced mechanical properties and thermal stability.

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)250280

Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved tensile strength and resistance to thermal degradation, indicating its utility in advanced material applications .

Organic Chemistry Applications

The synthesis of this compound involves multi-step organic reactions, often utilizing methods such as the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds under mild conditions. This makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester, enabling a comparative analysis:

N-Acetylphenylalanine Methyl Ester ()

  • Structure: Contains an acetylated amino acid backbone with a phenyl group and methyl ester.
  • Synthesis : Prepared via acetylation of phenylalanine followed by esterification.
  • Applications : Used in peptide synthesis and as a chiral building block in drug development.
  • Key Differences : Lacks the dual phenyl and phenylacetyl amide groups present in the target compound, resulting in distinct steric and electronic profiles .

N-Phenylglycine Ethyl Ester ()

  • Structure : Features a glycine backbone with an N-phenyl group and ethyl ester.
  • Reactivity : Undergoes hydrolysis to form phenylglycine derivatives, a property likely shared with the target compound.
  • Applications : Intermediate in agrochemicals and dyes.

(E)-N-Phenylstyryl-N-alkylacetamides ()

  • Structure : Styryl-acetamide derivatives with variable alkyl chains.
  • Synthesis : Prepared via alkylation of acetamide precursors using sodium hydride and alkyl halides.
  • Bioactivity : Demonstrated moderate enzyme inhibition (e.g., acetylcholinesterase).
  • Key Differences : The styryl group introduces conjugation effects absent in the target compound, altering UV absorption and redox properties .

Phenylacetyl Glycine ()

  • Structure : Combines a phenylacetyl group with glycine.
  • Metabolism: A known urinary metabolite in mammals, linked to detoxification pathways.
  • Key Differences : The free carboxylic acid group (vs. methyl ester) impacts solubility and metabolic stability .

Comparative Data Table

Property This compound N-Acetylphenylalanine Methyl Ester N-Phenylglycine Ethyl Ester (E)-N-Phenylstyryl-N-alkylacetamides
Molecular Formula C₂₄H₂₂NO₃ (inferred) C₁₂H₁₅NO₃ C₁₀H₁₃NO₂ Variable (C₁₄–C₂₀H₁₇–₂₅NO)
Functional Groups Phenyl, phenylacetyl amide, methyl ester Acetyl amide, phenyl, methyl ester Phenyl, ethyl ester Styryl, acetamide, alkyl
Synthetic Route Multi-step acetylation/esterification (hypothetical) Acetylation + esterification Alkylation + ester hydrolysis Alkylation of acetamides
Bioactivity Potential High (inferred from structural complexity) Moderate (peptide intermediates) Low (agrochemical intermediates) Moderate (enzyme inhibition)
Key References

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions (e.g., over-acetylation or ester hydrolysis), as seen in analogous systems .
  • Data Gaps : Direct experimental data (e.g., NMR, MS) are absent in the evidence, necessitating further characterization to confirm inferred properties.

Biological Activity

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester (commonly referred to as N-phenylacetyl compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-phenylacetyl compound can be represented as follows:

C23H21NO3\text{C}_{23}\text{H}_{21}\text{N}\text{O}_{3}

This compound features a complex arrangement of phenyl and acetyl groups, which contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.

Research indicates that N-phenylacetyl compounds may exert their biological effects through various mechanisms:

  • Neuroprotective Effects : Studies have shown that related compounds, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), enhance neuronal survival in models of glutamate toxicity. This suggests potential neuroprotective properties that could be relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity : Some derivatives of phenylacetic acid have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings indicate that N-phenylacetyl compounds may possess significant antibacterial properties .
  • Anti-inflammatory Properties : The structural characteristics of N-phenylacetyl compounds suggest potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activities of N-phenylacetyl compounds:

Activity Effect Study Reference
NeuroprotectionImproved neuronal survival
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammation

Neuroprotective Study

A study investigating the neuroprotective effects of Noopept demonstrated that administration prior to exposure to neurotoxic agents significantly improved neuronal viability in vitro. The effective concentration range was determined to be between 101110^{-11} to 10510^{-5} M, indicating a strong protective effect against glutamate-induced toxicity .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various phenylacetic acid derivatives found that specific substitutions on the phenolic ring enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing efficacy against common pathogens .

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